molecular formula C14H15N3O B581612 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide CAS No. 1314987-53-5

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Cat. No. B581612
M. Wt: 241.294
InChI Key: RGZQEPYIXAAMKP-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.



Synthesis Analysis

This involves a detailed description of how to synthesize the compound from readily available starting materials. It would include all the reagents and conditions needed for each step of the synthesis.



Molecular Structure Analysis

This involves analyzing the structure of the compound at the molecular level. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include studying its reactivity, investigating the mechanism of its reactions, and developing new synthetic applications.



Physical And Chemical Properties Analysis

This would include studying properties such as the compound’s melting point, boiling point, solubility in various solvents, stability, and reactivity.


Scientific Research Applications

  • Pharmaceutical Science
    • Application : The compound “4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide” is a piperazine-containing molecule . Piperazine is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
    • Methods of Application : The preparations of this compound involve the same building block, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This was obtained through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
    • Results or Outcomes : The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
  • Industrial Synthesis

    • Application : The compound is used in the industrial synthesis of 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester .
    • Methods of Application : The synthesis involves reacting 5-bromo-2-nitropyridine and piperazine in water to produce 1-(6-nitropyridine-3-yl) piperazine, and carrying out Boc protection and hydrogenation catalytic reduction . Another method involves using 5-bromine-2-nitropyridine and piperazine as initial raw materials, preparing high-purity 1-(6-nitropyridine-3-yl) piperazine by nucleophilic substitution reaction with acid as a catalyst, reacting the piperazine with Boc anhydride in the presence of an organic solvent and water .
    • Results or Outcomes : The methods have the advantages of simple operation, little environmental pollution, high yield, low cost and good product quality, and are more suitable for industrial production .
  • Preparation Method

    • Application : The compound is used in the preparation of 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester .
    • Methods of Application : The preparation involves carrying out iodination reaction on 2-aminopyridine to generate 2-amino-5-iodopyridine, and carrying out a coupling reaction on the 2-amino-5-iodopyridine .
    • Results or Outcomes : The method results in the preparation of 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester .
  • Photoisomerization Study
    • Application : The compound “4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide” is used in the study of trans/cis photoisomerization in hydrogen bonded complexes .
    • Methods of Application : The study involves the association of aminopyridine-based acrylic acid and its salt, which was studied by NMR titration experiments . The double carbon–carbon bond in the acrylic acid derivative is subjected to photoisomerization .
    • Results or Outcomes : The substituent in ureas influences the trans / cis isomerization kinetics and position of the photostationary state . Two mechanisms that influence the photoisomerization were proposed .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

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Please note that not all compounds will have information available in all these areas, especially if they are not widely studied. If you have a specific compound in mind, it would be best to look up these details in a chemical database or the scientific literature. If you need help with that, feel free to ask!


properties

IUPAC Name

4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQEPYIXAAMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718565
Record name 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

CAS RN

1314987-53-5
Record name 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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